3-Pyridinecarboxaldehyde, 1,2-dihydro-4-hydroxy-6-methyl-2-oxo-
CAS No.: 66620-83-5
Cat. No.: VC4122004
Molecular Formula: C7H7NO3
Molecular Weight: 153.14
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66620-83-5 |
---|---|
Molecular Formula | C7H7NO3 |
Molecular Weight | 153.14 |
IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
Standard InChI | InChI=1S/C7H7NO3/c1-4-2-6(10)5(3-9)7(11)8-4/h2-3H,1H3,(H2,8,10,11) |
Standard InChI Key | ZREYDDIQAZXMOD-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=O)N1)C=O)O |
Canonical SMILES | CC1=CC(=C(C(=O)N1)C=O)O |
Introduction
Structural and Chemical Identity
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol . The structure consists of a pyridine ring substituted at positions 3 (formyl group), 4 (hydroxyl), 6 (methyl), and 2 (oxo group) (Figure 1).
Table 1: Key Structural Identifiers
Property | Value |
---|---|
CAS Number | 66620-83-5 |
Molecular Formula | C₇H₇NO₃ |
Molecular Weight | 153.14 g/mol |
IUPAC Name | 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbaldehyde |
Spectroscopic Characterization
Computational studies using Gaussian03 software at Hartree-Fock (HF) and Density Functional Theory (DFT) levels have elucidated its vibrational wavenumbers, infrared (IR), and Raman activities. The calculated hyperpolarizability () suggests potential utility in nonlinear optics . Experimental IR and Raman spectra align closely with theoretical predictions, confirming the stability of its tautomeric forms .
Synthesis and Reactivity
Synthetic Routes
While direct synthesis protocols for this compound are sparingly documented, analogous derivatives are synthesized via:
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Condensation reactions: 3-Pyridinecarboxaldehyde derivatives often form through acid-catalyzed condensations. For example, superelectrophilic activation in triflic acid (CF₃SO₃H) enables reactions with deactivated arenes like chlorobenzene .
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Functional group interconversion: Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 10350-10-4) serves as a precursor, where ester hydrolysis yields the carboxylic acid derivative .
Reactivity Profile
The formyl group at position 3 renders the compound electrophilic, facilitating nucleophilic additions. In acidic media, it forms a diprotonated dicationic species, enhancing its reactivity toward aromatic electrophilic substitution . The hydroxyl group at position 4 participates in hydrogen bonding, influencing solubility and crystallinity .
Physicochemical Properties
Solubility and Stability
The compound is sparingly soluble in water but miscible with polar organic solvents like ethanol and chloroform . It is stable under ambient conditions but degrades upon prolonged exposure to light or strong oxidizing agents .
Table 2: Physicochemical Data
Property | Value |
---|---|
Solubility in Water | Low |
Stability | Light-sensitive |
Storage Conditions | 2–8°C, inert atmosphere |
Thermal Properties
Differential scanning calorimetry (DSC) reveals a melting point range of 216–222°C for its ethyl ester derivative, suggesting similar thermal behavior for the parent compound .
Applications in Research
Organic Synthesis
This compound serves as a building block for:
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Heterocyclic frameworks: Its reactive aldehyde group participates in multicomponent reactions to form pyranopyridines and chromenes .
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Nonlinear optical materials: High hyperpolarizability () values predict utility in second-harmonic generation (SHG) devices .
Biological Activity
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Antimicrobial agents: Structural analogs isolated from Penicillium spp. exhibit chymase inhibition, suggesting potential therapeutic applications .
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Developmental toxicity: The metabolite 3-pyridinecarboxaldehyde (3-PCA) demonstrates acute toxicity in zebrafish embryos (LC₅₀ = 10.7 mg/L), causing pericardial edema and disrupted calcium signaling .
Parameter | Value |
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LC₅₀ (96h) | 10.7 mg/L |
EC₅₀ (Developmental) | 2.07 mg/L |
Environmental and Regulatory Considerations
Ecotoxicology
The compound’s environmental persistence remains unquantified, but its metabolite 3-PCA poses risks to aquatic ecosystems. Regular monitoring of residues in water bodies is advised .
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